molecular formula C9H4F3NO3 B2886281 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid CAS No. 1181288-08-3

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid

Cat. No. B2886281
CAS RN: 1181288-08-3
M. Wt: 231.13
InChI Key: FNGMUVHYSMEONK-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . It also has a significant electronegativity .

Scientific Research Applications

Fluorescent Probes and Sensing Applications One of the notable applications of derivatives of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid is in the development of fluorescent probes for sensing applications. For example, the preparation of benzoxazole derivatives has led to their application as fluorescent probes for sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, with significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Synthesis of Benzoxazole and Benzothiazole Derivatives The synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives has been efficiently achieved through one-pot reactions. This method highlights the versatility of trifluoroacetic acid and difluoroacetic acid in synthesizing a range of heterocyclic compounds, offering a straightforward approach to creating derivatives with potential pharmaceutical applications (Ge et al., 2007).

Catalytic Synthesis and Chemical Transformations The use of Samarium(III) triflate as a catalyst has been described for the facile synthesis of benzothiazoles and benzoxazoles from various substituted aromatic carboxylic acids. This method offers advantages such as short reaction times, aqueous reaction media, and easy work-up, with the catalysts being recoverable for subsequent reactions without significant loss of efficiency. This catalytic approach exemplifies the role of transition metal catalysts in enabling efficient and environmentally friendly synthesis of heterocyclic compounds (Gorepatil et al., 2015).

Biological Activities In the realm of biological research, derivatives of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid have been explored for their antimicrobial activities. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid and their subsequent evaluation revealed good to moderate antibacterial activity against various microorganisms. This research underscores the potential of benzoxazole and benzothiazole derivatives in developing new antimicrobial agents (Chavan & Pai, 2007).

Safety And Hazards

While specific safety data for “2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid” was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGMUVHYSMEONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid

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